molecular formula C16H14FN3O3S2 B6500247 2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide CAS No. 946265-02-7

2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6500247
CAS No.: 946265-02-7
M. Wt: 379.4 g/mol
InChI Key: VHALPIKWLMWTCL-UHFFFAOYSA-N
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Description

Heterocyclic compounds, such as the one you mentioned, are a prominent and diverse class of organic compounds. They have a wide range of uses in the field of medicinal chemistry . Thiophene, a five-membered heteroaromatic compound containing a sulfur atom, is a common structural unit in these types of compounds .


Synthesis Analysis

The synthesis of heterocyclic compounds often involves extensive synthetic research and the use of various synthetic strategies .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their molecular mass, density, and melting point, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the target they interact with. They can exhibit a range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The future directions in the field of heterocyclic compounds involve the synthesis and characterization of novel moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists who aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHALPIKWLMWTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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